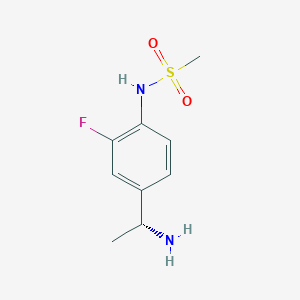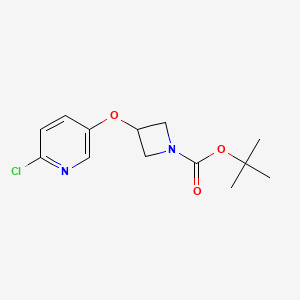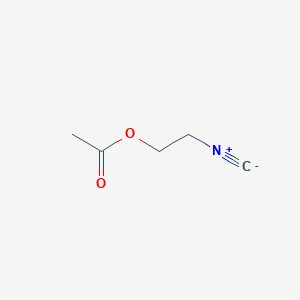
Isocyanoethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isocyanoethyl acetate is an organic compound that belongs to the class of isocyanides. It is characterized by the presence of an isocyano group (-NC) attached to an ethyl acetate moiety. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable building block in the production of various heterocyclic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isocyanoethyl acetate can be synthesized through several methods. One common approach involves the reaction of ethyl acetate with an isocyanide precursor under specific conditions. For instance, the dehydration of N-formylglycine using reactive triphosgene can generate ethyl isocyanoacetate in situ . Another method involves the treatment of ethyl acetate with substituted aryl or heteryl amines to yield cyanoacetamide derivatives .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow synthesis has been explored to enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Isocyanoethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into amines or other reduced forms.
Substitution: The isocyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds such as pyrroles, oxazolines, benzodiazepines, oxazoles, and imidazoles .
Wissenschaftliche Forschungsanwendungen
Isocyanoethyl acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of biologically active molecules that can be studied for their potential therapeutic effects.
Medicine: Research into this compound derivatives has led to the discovery of compounds with potential medicinal properties, including anti-cancer and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of isocyanoethyl acetate involves its reactivity with various nucleophiles and electrophiles. The isocyano group (-NC) is highly reactive and can participate in multiple reaction pathways, including cycloaddition and nucleophilic substitution. These reactions often lead to the formation of complex molecular structures with diverse biological and chemical properties .
Vergleich Mit ähnlichen Verbindungen
Isocyanoethyl acetate can be compared with other similar compounds such as isocyanatoethyl methacrylate and ethyl isocyanoacetate. While all these compounds contain the isocyano group, their reactivity and applications differ:
Isocyanatoethyl Methacrylate: This compound has both an isocyanate and a methacrylate group, making it useful in polymer chemistry and as a crosslinker in coatings and adhesives.
Ethyl Isocyanoacetate: Similar to this compound, this compound is used in the synthesis of heterocyclic compounds but has different reactivity due to the presence of an ester group.
List of Similar Compounds
- Isocyanatoethyl methacrylate
- Ethyl isocyanoacetate
- Methyl isocyanoacetate
- Benzyl isocyanate
Eigenschaften
Molekularformel |
C5H7NO2 |
|---|---|
Molekulargewicht |
113.11 g/mol |
IUPAC-Name |
2-isocyanoethyl acetate |
InChI |
InChI=1S/C5H7NO2/c1-5(7)8-4-3-6-2/h3-4H2,1H3 |
InChI-Schlüssel |
QPJPUCGXUIZVEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


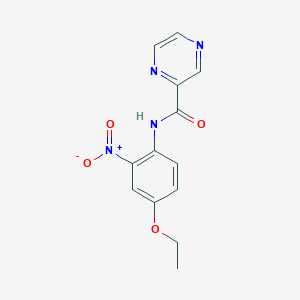
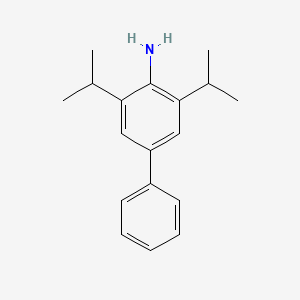
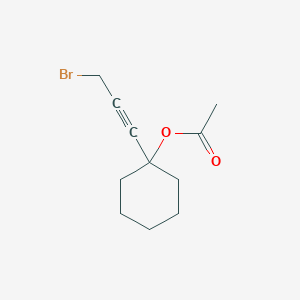
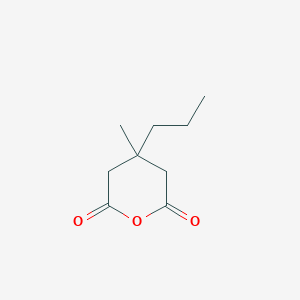

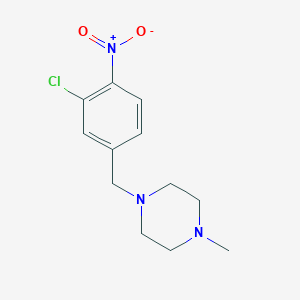
amino}propanoicacid](/img/structure/B8274617.png)
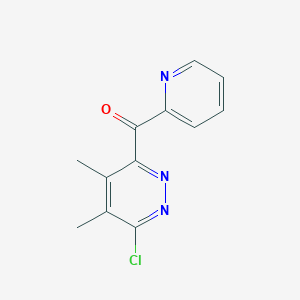
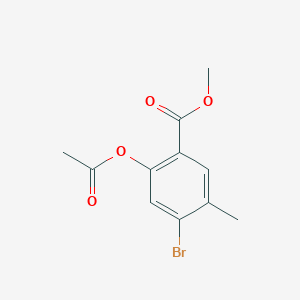
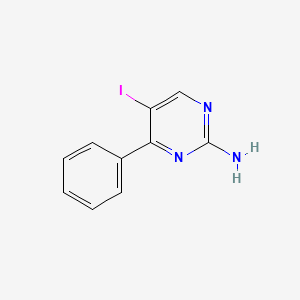
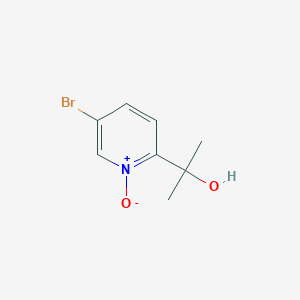
![6-chloro-3,4-dihydro-2H-pyrano[3,2-c]isoquinoline](/img/structure/B8274641.png)
